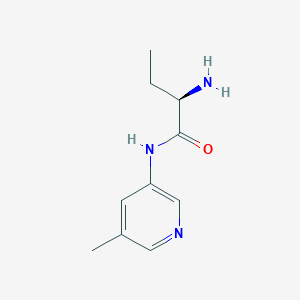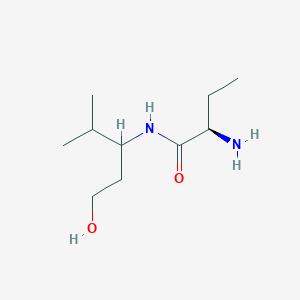
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide is a chemical compound that belongs to the class of amino acids. It is commonly referred to as L-Norvaline and is a non-proteinogenic amino acid. L-Norvaline is synthesized through a specific synthetic method and has been used in many scientific research applications.
Mecanismo De Acción
L-Norvaline works by inhibiting the activity of arginase, an enzyme that breaks down arginine. By inhibiting arginase activity, L-Norvaline increases the availability of arginine, which is a precursor to nitric oxide production. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscles in blood vessels, leading to increased blood flow and improved cardiovascular health.
Biochemical and Physiological Effects
L-Norvaline has been shown to have many biochemical and physiological effects, including increased nitric oxide production, improved blood flow, and reduced oxidative stress. In addition, L-Norvaline has been shown to have anti-inflammatory properties, which can help reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-Norvaline in lab experiments is its ability to increase nitric oxide production, which can be useful in studying cardiovascular health and disease. In addition, L-Norvaline has been shown to have antioxidant properties, which can be useful in studying cellular damage and aging. However, one limitation of using L-Norvaline in lab experiments is its potential toxicity at high doses, which can affect experimental results.
Direcciones Futuras
There are many future directions for research on L-Norvaline, including its potential use as a therapeutic agent for cardiovascular disease and cancer. In addition, further research is needed to determine the optimal dose and duration of L-Norvaline supplementation for maximum health benefits. Finally, more research is needed to determine the safety and efficacy of L-Norvaline in human subjects.
Conclusion
L-Norvaline is a non-proteinogenic amino acid that has been shown to have many beneficial effects on cardiovascular health and oxidative stress. Its mechanism of action involves inhibiting arginase activity, which leads to increased nitric oxide production and improved blood flow. Although L-Norvaline has potential as a therapeutic agent, more research is needed to determine its safety and efficacy in human subjects.
Métodos De Síntesis
L-Norvaline is synthesized through the condensation of 2-methylbutyraldehyde and ethyl diazoacetate. The resulting product is then hydrolyzed to form L-Norvaline. This synthesis method has been used successfully in the laboratory and has been optimized for high yield.
Aplicaciones Científicas De Investigación
L-Norvaline has been used in many scientific research applications, including studies on the regulation of nitric oxide production, the prevention of oxidative stress, and the inhibition of arginase activity. L-Norvaline has been shown to increase nitric oxide production by inhibiting arginase activity, which leads to increased blood flow and improved cardiovascular health. In addition, L-Norvaline has been shown to prevent oxidative stress by scavenging free radicals, which can protect against cellular damage and aging.
Propiedades
IUPAC Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(11)10(14)12-9(5-6-13)7(2)3/h7-9,13H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSUJIFDZUBGZ-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)
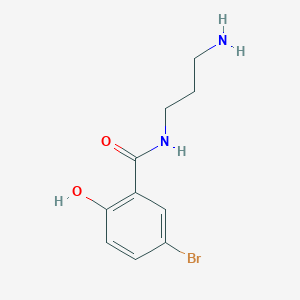
![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
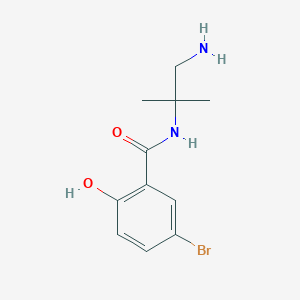
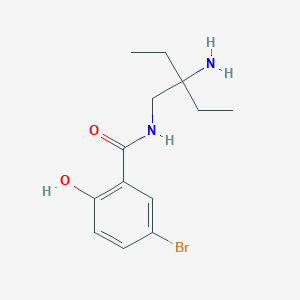
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)


![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)
